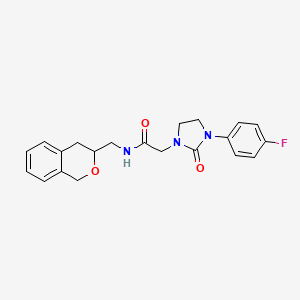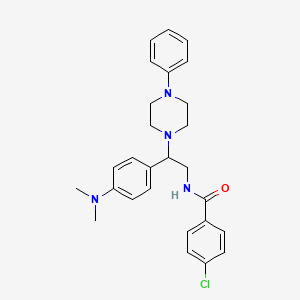
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a furan ring, a dichlorophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as chlorine gas or thionyl chloride.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The final step involves the coupling of the furan and oxadiazole intermediates through a thioether linkage, which can be achieved using thiol reagents and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Application in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic structure of the compound may contribute to its unique properties, such as conductivity or fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethanone: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-triazol-2-yl)thio)ethanone: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
1-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of both the furan and oxadiazole rings, which may confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-[5-(2,5-dichlorophenyl)furan-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-7-15(22)14(10-13)17-8-9-18(26-17)16(25)11-28-20-24-23-19(27-20)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAFHGFXRYBIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2907743.png)


![1-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2907746.png)

![1-[Naphthalen-1-yl(propan-2-yloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2907751.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2907756.png)
![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)

